Nd-Trityl-L-glutamine
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Overview
Description
Nd-Trityl-L-glutamine is a derivative of L-glutamine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a trityl group attached to the nitrogen atom of the glutamine molecule. This modification enhances the stability and reactivity of the compound, making it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nd-Trityl-L-glutamine typically involves the protection of the amino group of L-glutamine with a trityl group. This can be achieved by reacting L-glutamine with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Nd-Trityl-L-glutamine undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized to form trityl alcohol.
Reduction: The compound can be reduced to remove the trityl group, regenerating the free amino group of glutamine.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products:
Oxidation: Trityl alcohol and oxidized derivatives of glutamine.
Reduction: Free L-glutamine.
Substitution: Various substituted derivatives of L-glutamine.
Scientific Research Applications
Nd-Trityl-L-glutamine has several applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of protein structure and function, as well as in the synthesis of biologically active peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of Nd-Trityl-L-glutamine involves its ability to protect the amino group of glutamine, thereby preventing unwanted side reactions during chemical synthesis. The trityl group can be selectively removed under mild conditions, allowing for the controlled release of the free amino group. This property makes it a valuable tool in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Nalpha-Fmoc-Ndelta-trityl-L-glutamine: Another protected form of glutamine used in peptide synthesis.
Fmoc-Gln(Trt)-OH: A similar compound with a different protecting group, used for similar applications.
Uniqueness: Nd-Trityl-L-glutamine is unique due to its specific trityl protection, which offers distinct advantages in terms of stability and reactivity. The trityl group provides robust protection under a wide range of conditions, making it suitable for complex synthetic processes. Additionally, the selective deprotection of the trityl group allows for precise control over the synthesis of peptides and other compounds .
Properties
IUPAC Name |
(2S)-2-azaniumyl-5-oxo-5-(tritylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFFJPJZPDCOJH-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102747-84-2 |
Source
|
Record name | N-(Triphenylmethyl)-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102747-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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